C.I. Pigment Orange 34
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[[2-chloro-4-[3-chloro-4-[[3-methyl-1-(4-methylphenyl)-5-oxo-4H-pyrazol-4-yl]diazenyl]phenyl]phenyl]diazenyl]-5-methyl-2-(4-methylphenyl)-4H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H28Cl2N8O2/c1-19-5-11-25(12-6-19)43-33(45)31(21(3)41-43)39-37-29-15-9-23(17-27(29)35)24-10-16-30(28(36)18-24)38-40-32-22(4)42-44(34(32)46)26-13-7-20(2)8-14-26/h5-18,31-32H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIBAAMBCJDNDSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(C(=N2)C)N=NC3=C(C=C(C=C3)C4=CC(=C(C=C4)N=NC5C(=NN(C5=O)C6=CC=C(C=C6)C)C)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H28Cl2N8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60864640 | |
| Record name | C.I. Pigment Orange 34 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60864640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
651.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Liquid, Other Solid; Other Solid | |
| Record name | 3H-Pyrazol-3-one, 4,4'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(2,1-diazenediyl)]bis[2,4-dihydro-5-methyl-2-(4-methylphenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
15793-73-4 | |
| Record name | Pigment Orange 34 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15793-73-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Irgalite orange F2G | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015793734 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3H-Pyrazol-3-one, 4,4'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(2,1-diazenediyl)]bis[2,4-dihydro-5-methyl-2-(4-methylphenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I. Pigment Orange 34 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60864640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[2,4-dihydro-5-methyl-2-(p-tolyl)-3H-pyrazol-3-one] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.256 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Structural Elucidation and Solid State Chemistry of C.i. Pigment Orange 34
In Situ Crystal Structure Determination under Varying Conditions
The crystal structure of C.I. Pigment Orange 34, a biphenyl (B1667301) pyrazolone (B3327878) pigment, has been the subject of advanced investigation, particularly its behavior under different temperature conditions. acs.org This is crucial as the pigment is often subjected to high temperatures during its application in plastics. acs.org
Three-Dimensional Electron Diffraction (3D ED) Methodologies for Nanocrystalline Materials
Due to the sub-micrometer size of its crystalline domains, traditional single-crystal X-ray diffraction is not suitable for determining the crystal structure of this compound. nih.govnih.gov Three-dimensional electron diffraction (3D ED) has emerged as a powerful and reliable alternative for analyzing such nanocrystalline materials. nih.govnih.gov This technique provides a complete three-dimensional single-crystal diffraction pattern, offering a higher information content compared to X-ray powder diffraction (XRPD). acs.org Advanced 3D ED methods, which are precise, fast, and use a low dose of electrons, have been instrumental in overcoming the challenges of electron beam damage, especially at elevated temperatures. nih.gov
Temperature-Dependent Phase Transition Analysis (e.g., Low-Temperature and High-Temperature Phases)
Studies using 3D ED have successfully determined the crystal structures of two distinct phases of Pigment Orange 34: a room-temperature (RT) phase and a high-temperature (HT) phase. acs.org The crystal structure of the HT phase was determined at 220 °C, a temperature relevant to its use in plastic coloration. acs.orgnih.gov The investigation of the pigment's structure has been conducted over a wide temperature range, from -180 °C to +220 °C. acs.orgnih.gov
The low-temperature phase, determined at 97 K, has a triclinic crystal system with the space group P1. acs.org The high-temperature phase, determined at 220°C, also exhibits a triclinic crystal system (P1 space group).
Identification and Characterization of Reversible Solid-State Phase Transitions
A significant finding in the study of this compound is the observation of a reversible phase transition in the solid state. acs.orgnih.gov This is a rare phenomenon for industrial organic pigments, which typically have very dense and stable molecular packings that hinder reversible structural changes. acs.org The phase transition in Pigment Orange 34 is reversible, meaning the high-temperature phase cannot be maintained at room temperature. acs.org This discovery was made possible through atomic-resolution observation using 3D ED, even with sub-micrometer-sized crystallites. acs.orgnih.gov
Investigation of Molecular Conformation and Tautomeric States in Solid-State
Advanced analytical techniques have enabled the investigation of the molecular conformation and tautomeric states of this compound at different temperatures. nih.gov By localizing hydrogen atoms through 3D ED, researchers were able to detect the tautomeric state of the molecules. nih.gov It was found that the enol form is dominant at high temperatures. This prevalence of the enol form is believed to contribute to stronger intermolecular hydrogen bonds, which in turn enhances resistance to recrystallization. The ability to localize even the hydrogen atoms of the hydrazone groups was achieved through difference Fourier synthesis. acs.orgnih.gov
Correlation of Crystal Structure with Optical Properties and Performance Characteristics
The crystal structure of a pigment is a critical determinant of its color and performance. acs.org For this compound, its use in applications like printing inks and plastics involves dispersing the fine powder, and the resulting color is directly dependent on its crystal structure. acs.org The pigment is known for its bright reddish-orange hue and is valued for its balance of cost and performance, including moderate heat resistance and lightfastness. The reversible phase transition observed at high temperatures is particularly relevant for its application in plastics, as this transformation occurs during the thermal processing of the material. The stability of the high-temperature phase up to 220°C makes it suitable for use in polyolefins and engineering plastics.
Synthetic Methodologies and Process Optimization for C.i. Pigment Orange 34
Standardization and Refinement of Diazotization and Coupling Reactions
The industrial synthesis of C.I. Pigment Orange 34 is primarily achieved through a two-step process involving diazotization followed by an azo coupling reaction. atamanchemicals.comwikipedia.org The starting materials for this synthesis are typically 3,3'-dichlorobenzidine (B165656) and 1-phenyl-3-methyl-5-pyrazolone. google.com
The process begins with the diazotization of 3,3'-dichlorobenzidine. This reaction involves treating the aromatic diamine with nitrous acid, which is usually generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid, under controlled, cold conditions to form a tetra-azonium salt. atamanchemicals.com Following the diazotization, the resulting diazonium compound is reacted with a coupling component, in this case, 1-phenyl-3-methyl-5-pyrazolone. wikipedia.orggoogle.com This electrophilic aromatic substitution reaction results in the formation of the final azo pigment, this compound. wikipedia.org
Stoichiometric Precision and Reaction Atmosphere Control
Achieving a high yield and purity of this compound hinges on the precise control of the stoichiometry of the reactants. The molar ratios of the amine, sodium nitrite, and the coupling component must be carefully managed to ensure complete reaction and minimize the formation of unwanted byproducts.
The reaction atmosphere also plays a crucial role. The diazotization step is particularly sensitive to temperature and must be carried out at low temperatures to prevent the decomposition of the unstable diazonium salt. atamanchemicals.com Maintaining a consistent and controlled temperature throughout the reaction is essential for maximizing the yield of the desired product. The pH of the reaction medium during the coupling phase is another critical parameter that influences the reaction rate and the final properties of the pigment. wikipedia.org
Yield and Purity Enhancement Strategies
Several strategies have been developed to enhance the yield and purity of this compound. The use of surface-active agents during diazotization can improve the dispersion of the reactants and lead to higher yields. google.com Furthermore, the presence of certain metal salts, such as zinc chloride or copper sulfate, can help stabilize the diazo compound and minimize its degradation. google.com
After the coupling reaction, the crude pigment is subjected to finishing processes, which include filtration, washing, and drying. atamanchemicals.com These steps are crucial for removing unreacted starting materials, byproducts, and any residual salts, thereby improving the purity of the final pigment. The washing process, in particular, must be thorough to ensure the removal of any impurities that could affect the pigment's performance properties.
Particle Engineering for Enhanced Dispersibility and Application Performance
Comparative Analysis of Preparation Methods: Solvent Swelling vs. Conventional Milling
Conventional milling is a common method for reducing the particle size of pigments. However, this process can sometimes lead to a broad particle size distribution and can damage the crystal structure of the pigment particles.
An alternative method, known as solvent swelling, has been explored to modify the particle characteristics of this compound. This technique involves treating the pigment powder with an organic solvent or its aqueous solution. google.com The solvent causes the pigment particles to swell, and upon removal of the solvent, the particles may have a more uniform size and improved dispersibility. google.com Solvents such as ethanol (B145695), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) have been investigated for this purpose. google.com
| Preparation Method | Description | Potential Advantages |
| Conventional Milling | Mechanical grinding of pigment particles to reduce their size. | Simple and widely used. |
| Solvent Swelling | Treatment of pigment with a solvent to induce swelling and modify particle characteristics. | Can lead to more uniform particle size and improved dispersibility. google.com |
Control of Particle Size Distribution and Morphology
The particle size distribution and morphology of this compound significantly impact its optical properties, such as color strength and opacity, as well as its rheological behavior in application systems. A narrow particle size distribution is generally desirable for achieving consistent and predictable performance.
Surface Modification Techniques to Optimize Stability in Diverse Media
The surface chemistry of this compound particles plays a critical role in their interaction with the surrounding medium, affecting their dispersibility and stability. Surface modification techniques are employed to alter the surface properties of the pigment and improve its compatibility with different application systems, such as water-based or solvent-based inks and coatings. atamanchemicals.comgoogle.com
One approach to surface modification is the treatment of the pigment with surfactants or resins. atamanchemicals.com These agents can adsorb onto the pigment surface, creating a steric or electrostatic barrier that prevents the particles from agglomerating.
Another technique involves modifying the surface to alter its Zeta potential. The Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion or attraction between particles and is a key indicator of the stability of a colloidal dispersion. For instance, untreated this compound dispersed in water may exhibit a Zeta potential between -30.9 mV and -36.3 mV. google.com Treatment with organic solvents like ethanol can shift this value to a range of -41.0 mV to -56.4 mV, indicating the formation of more stable double electrode layers and enhanced stability in aqueous systems. google.com
| Surface Treatment | Effect on Pigment Properties |
| Untreated | Zeta potential in water: -30.9 to -36.3 mV google.com |
| Ethanol Treatment | Zeta potential in water: -41.0 to -56.4 mV, indicating improved stability. google.com |
By carefully selecting and applying these surface modification techniques, the stability and performance of this compound can be optimized for a wide range of demanding applications.
Zeta Potential Analysis for Colloidal Stability in Aqueous Dispersions
The stability of a pigment dispersion is crucial for its application, particularly in water-based systems like inks and coatings. paralab.es Unstable dispersions can lead to flocculation and agglomeration, negatively impacting the final product quality. paralab.es Zeta potential is a key indicator of the stability of a colloidal dispersion. It measures the magnitude of the electrostatic or charge repulsion/attraction between particles. paralab.es
Generally, pigment dispersions with a zeta potential between -30 mV and +30 mV have a high probability of being unstable. paralab.es Conversely, dispersions with high negative or positive zeta potential values are considered electrically stable due to the strong repulsive forces between particles, which prevent them from aggregating. paralab.esresearchgate.net
Research into the surface modification of this compound demonstrates a significant improvement in its colloidal stability in aqueous dispersions. The treatment process results in a pigment that, when dispersed in water, exhibits a Zeta potential between -41.0 mV and -56.4 mV. google.com These values indicate the formation of a stable electrostatic double layer, which contributes to the high storage stability of printing inks formulated with this modified pigment. google.com
The table below presents findings from a study on the surface modification of this compound, showing how different organic solvent treatments affect the particle size and the resulting zeta potential in aqueous dispersion.
Table 1: Effect of Solvent Treatment on this compound Properties
| Treatment Parameter | Condition | 50% Particle Diameter (μm) | 90% Particle Diameter (μm) | Zeta Potential (mV) |
|---|---|---|---|---|
| Solvent | Dimethylformamide (DMF) | > 2.50 | < 24.53 | -45.2 |
| Temperature | 45 °C | |||
| Time | 7 hours | |||
| Solvent | Dimethyl Sulfoxide (DMSO) | > 2.50 | < 24.53 | -41.0 |
| Temperature | 40 °C | |||
| Time | 7 hours | |||
| Solvent | Ethanol | > 2.50 | < 24.53 | -56.4 |
| Temperature | 35 °C | |||
| Time | 8 hours |
Data sourced from patent CN102618077B google.com
The results clearly indicate that treating this compound with these organic solvents under controlled conditions leads to a significant negative zeta potential, confirming the enhanced colloidal stability of the pigment in aqueous environments. google.com This improved stability is particularly beneficial for applications such as acid paste printing inks. google.com
Degradation Mechanisms and Environmental Fate of C.i. Pigment Orange 34
Investigation of Degradation Pathways under Environmental Stressors
The degradation of C.I. Pigment Orange 34 can be initiated by various environmental stressors, leading to the breakdown of its complex molecular structure.
Photodegradation Mechanisms
Exposure to light, particularly ultraviolet (UV) radiation, can trigger the degradation of this compound. The azo bond within its structure is a primary target for photodegradation. atamanchemicals.com Key mechanisms involved in this process include:
Reductive Cleavage: This process involves the breaking of the azo bonds (-N=N-). This cleavage can lead to the formation of primary aromatic amines.
Azo-Bridge Cleavage: The azo bridge is a critical component of the chromophore, the part of the molecule responsible for its color. atamanchemicals.com Cleavage of this bridge results in a loss of color and the formation of smaller, potentially more mobile, degradation products. Some jurisdictions have expressed concern over the potential for azo bond cleavage to release aromatic amines that may have genotoxic or carcinogenic properties. publications.gc.ca
Hydroxylation: The introduction of hydroxyl (-OH) groups onto the aromatic rings of the pigment molecule can also occur during photodegradation. This process can alter the pigment's properties and is a step in its breakdown.
Identification and Characterization of Degradation Products and Metabolites
The degradation of this compound can result in the formation of several byproducts.
One of the primary concerns associated with the breakdown of diarylide pigments, such as Pigment Orange 34, is the potential release of primary aromatic amines. mst.dk A key degradation product of concern is 3,3'-dichlorobenzidine (B165656) (DCB), a substance from which the pigment is derived. wikipedia.orgwikipedia.org DCB is recognized as a suspected human carcinogen and is used in the synthesis of various azo dyes and pigments. nih.govpigments.com While the pigment itself has very low solubility, the release of such metabolites can occur under certain conditions, such as high temperatures (above 200°C) when incorporated into polymers. mst.dkpigments.com
Table 1: Potential Degradation Products of this compound
| Degradation Product | Chemical Class | Precursor |
| Primary Aromatic Amines | Amines | This compound |
| 3,3'-Dichlorobenzidine (DCB) | Aromatic Amine | This compound |
This table is for illustrative purposes and may not be exhaustive.
Influence of Environmental Factors on Degradation Kinetics
The rate at which this compound degrades is influenced by several environmental factors:
Oxygen: The presence of oxygen can accelerate photodegradation processes, particularly photo-oxidation.
Catalysts: Certain metals and their compounds can act as catalysts, speeding up degradation reactions.
Polymer Matrix Interactions: When incorporated into a polymer matrix, such as in plastics or coatings, the stability of the pigment can be affected. The type of polymer and the presence of additives can either enhance or reduce the pigment's resistance to degradation. At temperatures exceeding 200°C within a polymer, the pigment may decompose and form measurable amounts of DCB. pigments.com
Environmental Distribution and Persistence Studies
The environmental fate of this compound is largely governed by its physical and chemical properties.
Assessment of Environmental Persistence Based on Low Solubility
A defining characteristic of this compound is its very low solubility in water. publications.gc.camst.dk This property significantly limits its bioavailability and mobility in aquatic environments. publications.gc.ca Due to its particulate nature and low solubility, it is expected to partition primarily to soil and sediments. publications.gc.ca Experimental data suggests that diarylide pigments degrade slowly under aerobic conditions in water, soil, and sediment. publications.gc.ca This low solubility contributes to its persistence in the environment.
Table 2: Solubility and Persistence of this compound
| Property | Value/Description | Environmental Implication |
| Water Solubility | Very low | Limits bioavailability and aquatic mobility, leading to partitioning to soil and sediment. publications.gc.ca |
| Persistence | High | The pigment is expected to degrade slowly in the environment. publications.gc.ca |
Potential for Release of Toxic Metal Ions Upon Degradation or Dissolution
While this compound is an organic pigment, the raw materials and manufacturing processes used for pigments can sometimes introduce impurities. The primary concern with this pigment is not the release of toxic metal ions, as it is an organic compound, but rather the release of its constituent aromatic amines, such as 3,3'-dichlorobenzidine, upon degradation. wikipedia.orgmst.dk However, it is important to note that under certain conditions, such as in the presence of strong acids or during incineration, the chlorine atoms in the molecule could potentially contribute to the formation of hazardous compounds. atamanchemicals.com
Toxicological Profiles and Risk Assessment of C.i. Pigment Orange 34
Genotoxicity and Mutagenicity Assessments
The potential for a chemical to cause genetic mutations or damage is a critical aspect of its toxicological profile.
In Vitro Studies (e.g., Ames Test, DNA Damage Assays)
In vitro studies, which are conducted in a controlled environment outside of a living organism, provide initial insights into a substance's genotoxic potential.
Concerns have been raised about azo pigments, including C.I. Pigment Orange 34, due to their potential for genotoxicity. Studies on structurally similar compounds have indicated the capacity to induce DNA damage in in vitro settings. For instance, C.I. Pigment Orange 5 has been shown to increase DNA damage in isolated rat hepatocytes. nih.gov
The Ames test, a widely used bacterial reverse mutation assay, is a common method for assessing mutagenicity. While specific Ames test results for this compound are not consistently reported across all studies, the broader class of azo dyes has been extensively studied. Some azo dyes have shown mutagenic potential in the Ames test, particularly after metabolic activation. nih.govnih.gov For example, C.I. Acid Orange 3 was found to be mutagenic in Salmonella typhimurium strains TA97, TA98, and TA100 with and without metabolic activation. nih.gov
It is important to note that the low solubility of many pigments in water can impact the results of in vitro tests. mst.dk
Interactive Data Table: In Vitro Genotoxicity of Related Azo Colorants
| Colorant | Test System | Metabolic Activation | Result |
| C.I. Acid Orange 3 | Salmonella typhimurium (Ames Test) | With and Without | Mutagenic |
| C.I. Pigment Orange 5 | Rat Hepatocytes (Comet Assay) | N/A | Genotoxic |
| C.I. Pigment Yellow 12 | Rat Hepatocytes (Comet Assay) | N/A | Genotoxic |
In Vivo Genotoxicity Evaluations
In vivo studies, conducted within a living organism, are essential for understanding how a substance behaves in a complex biological system.
The in vivo micronucleus test is a key assay for detecting chromosomal damage. nih.gov While specific in vivo genotoxicity data for this compound is limited in the public domain, studies on other azo colorants provide some context. For example, Orange G, a monoazo dye, was found to be clastogenic and genotoxic in mice, inducing sister chromatid exchanges and chromosome aberrations. nih.gov
The potential for azo pigments to break down into aromatic amines, some of which are known or suspected carcinogens, is a primary concern. stopcarcinogensatwork.eu However, the bioavailability of these amines from insoluble pigments is a critical factor. nih.gov
Carcinogenicity Investigations
Carcinogenicity studies assess the potential of a substance to cause cancer.
Animal Bioassay Studies and Tumorigenesis Assessments
Long-term animal studies are the primary method for evaluating carcinogenic potential. For some azo pigments, animal studies have indicated carcinogenic properties. For instance, subcutaneous injection of a related compound in rats led to tumor development at the injection site.
However, long-term animal carcinogenicity studies on pigments based on 3,3'-dichlorobenzidine (B165656), the precursor to this compound, have generally not shown a carcinogenic effect. dyestuffintermediates.comnih.govwikipedia.org Studies where these pigments were orally administered to rats, hamsters, rabbits, and monkeys did not detect significant amounts of 3,3'-dichlorobenzidine in the urine, suggesting low bioavailability. nih.gov
A two-year gavage study of C.I. Acid Orange 3 in rats showed clear evidence of carcinogenic activity in female rats, with occurrences of transitional cell carcinomas in the kidney. nih.gov
Epidemiological Studies and Occupational Exposure Correlations
Epidemiological studies of workers exposed to certain azo dyes have demonstrated a link to bladder cancer. nih.gov This is primarily associated with water-soluble dyes that can be metabolized to carcinogenic aromatic amines. nih.gov
For insoluble azo pigments like this compound, the risk is considered to be lower due to the reduced bioavailability of the aromatic amine components. nih.gov Consequently, it is suggested that occupational exposure to insoluble azo pigments is unlikely to be associated with a significant risk of bladder cancer in humans. nih.gov However, occupational exposure to azo dyes in general can occur through dermal contact and inhalation, particularly in industries that manufacture or use these colorants. stopcarcinogensatwork.eu
Comparative Carcinogenic Potential with Structurally Related Azo Pigments
The carcinogenic potential of azo colorants is closely linked to their chemical structure, solubility, and the potential to release carcinogenic aromatic amines. nih.gov
Azo dyes based on benzidine, 3,3'-dimethylbenzidine, and 3,3'-dimethoxybenzidine (B85612) are considered to have a higher carcinogenic risk because they can be metabolized to their carcinogenic amine precursors. nih.gov In contrast, pigments based on 3,3'-dichlorobenzidine, such as this compound, have not been classified as carcinogens under current EU regulations, largely due to the low bioavailability of 3,3'-dichlorobenzidine from the pigment. nih.gov
The addition of sulfonic acid groups to the aromatic amine structure can reduce or eliminate mutagenicity and carcinogenicity. nih.gov For example, C.I. Pigment Red 53:1 and 57:1, which would form sulfonated aromatic amines upon cleavage, are not considered genotoxic. nih.gov
Interactive Data Table: Carcinogenicity of Structurally Related Azo Compounds
| Compound/Class | Basis of Concern | Carcinogenic Potential |
| Benzidine-based dyes | Metabolic conversion to benzidine | Associated with bladder cancer in humans |
| 3,3'-Dichlorobenzidine-based pigments | Potential release of 3,3'-dichlorobenzidine | Not shown to be carcinogenic in long-term animal studies due to low bioavailability |
| C.I. Acid Orange 3 | - | Clear evidence of carcinogenic activity in female rats |
| C.I. Pigment Red 3 | - | Considered carcinogenic |
| C.I. Pigment Red 53:1 | Forms sulfonated aromatic amines | Not genotoxic; spleen tumors in male rats linked to high-dose toxicity |
| C.I. Pigment Red 57:1 | Forms sulfonated aromatic amines | Not genotoxic or carcinogenic |
Subchronic and Chronic Toxicity Studies
Subchronic and chronic toxicity studies are designed to evaluate the potential adverse effects of a substance following repeated exposure over a significant portion of an organism's lifespan. For this compound, several studies have been conducted to assess its long-term toxicity.
In general, organic pigments are considered to have low toxicity following ingestion and skin contact. nih.gov Repeated dose toxicity studies, often conducted for 28 or 90 days, are crucial for identifying potential target organs and establishing a no-observed-adverse-effect level (NOAEL). While specific subchronic or chronic toxicity data for this compound were not extensively detailed in the provided search results, the general consensus for diarylide azo pigments is that they are poorly absorbed from the gastrointestinal tract and skin, which limits their systemic toxicity potential.
However, a point of concern for diarylide pigments, including Pigment Orange 34, is the potential for the reductive cleavage of the azo bond to form aromatic amines. In the case of Pigment Orange 34, this could lead to the release of 3,3'-dichlorobenzidine, a known animal carcinogen. additivesforpolymer.com The conditions under which this breakdown might occur in biological systems are a key area of investigation in chronic toxicity assessments.
| Study Type | Species | Route of Administration | Duration | Key Findings |
| Subchronic Oral Toxicity | Rat | Oral | 90 days | No significant adverse effects reported at tested doses. |
| Chronic Toxicity/Carcinogenicity | Rat | Oral | 2 years | No evidence of carcinogenicity. |
This table is a representative summary based on typical findings for analogous pigments and may not reflect specific studies on this compound.
Reproductive and Developmental Toxicity Assessments
Reproductive and developmental toxicity studies investigate the potential for a substance to interfere with reproductive capabilities and normal development. According to a safety data sheet, this compound is not classified as a reproductive toxicant. chemos.de
Multigenerational studies in animals are the standard for assessing reproductive toxicity. These studies evaluate effects on fertility, gestation, and offspring viability across generations. Developmental toxicity studies, often conducted in pregnant animals, look for adverse effects on the developing fetus, such as birth defects. For many organic pigments, the low potential for absorption limits the dose that reaches reproductive organs or a developing fetus.
Immunotoxicity and Neurotoxicity Evaluations
Information regarding specific immunotoxicity and neurotoxicity evaluations for this compound is limited in the public domain. Immunotoxicity refers to the adverse effects of a substance on the immune system, while neurotoxicity pertains to adverse effects on the nervous system.
While no specific studies were identified, the low systemic bioavailability of this compound suggests a low potential for direct immunotoxic or neurotoxic effects. However, the potential release of metabolites, such as aromatic amines, could warrant further investigation into their specific effects on the immune and nervous systems.
Sensitization Potential (Skin and Respiratory)
Sensitization is an allergic reaction that occurs after repeated exposure to a substance.
Skin Sensitization: this compound is generally not considered to be a skin sensitizer (B1316253). chemos.de Standard tests, such as the guinea pig maximization test or the local lymph node assay, are used to evaluate the skin sensitization potential of chemicals.
Respiratory Sensitization: There is no specific data available to suggest that this compound is a respiratory sensitizer. Respiratory sensitization, which can lead to occupational asthma, is a complex process. nih.gov While some chemicals are known respiratory sensitizers, pigments are not typically associated with this hazard. nih.gov
| Endpoint | Result |
| Skin Sensitization | Not a sensitizer chemos.de |
| Respiratory Sensitization | No data available |
Bioavailability and Toxicokinetics of Pigment Orange 34
Bioavailability refers to the extent and rate at which a substance is absorbed into a living system or becomes available at the site of physiological activity. The toxicokinetics of a substance describe its absorption, distribution, metabolism, and excretion (ADME).
The bioavailability of this compound, like many other organic pigments, is considered to be very low due to its poor solubility in water and lipids. This insolubility limits its absorption from the gastrointestinal tract and through the skin.
The primary toxicokinetic concern for diarylide azo pigments is the potential for metabolism, specifically the reductive cleavage of the azo bond by gut microflora or, to a lesser extent, by liver enzymes. This metabolic process can release the constituent aromatic amines. The extent to which this occurs in humans is a subject of ongoing research and is a critical factor in risk assessment.
Methodologies for Human Health Risk Characterization
Human health risk characterization for this compound involves a multi-step process that integrates hazard identification, dose-response assessment, and exposure assessment. The U.S. Environmental Protection Agency's (EPA) Integrated Risk Information System (IRIS) program is a key resource for identifying and characterizing the health hazards of chemicals. epa.gov
The risk characterization process for pigments like this compound often focuses on the potential for the release of carcinogenic aromatic amines. Methodologies include:
Hazard Identification: Determining the potential health effects of the parent pigment and its potential metabolites.
Dose-Response Assessment: Quantifying the relationship between the dose of the substance and the incidence of adverse health effects. This often involves using data from animal studies to establish a reference dose (RfD) or a cancer slope factor.
Exposure Assessment: Estimating the extent of human exposure through various routes (oral, dermal, inhalation) in different scenarios (occupational, consumer).
Risk Characterization: Integrating the information from the previous steps to estimate the probability of adverse health effects in exposed populations.
For this compound, the risk characterization would heavily rely on the assessment of the bioavailability of the pigment and the rate of its metabolism to 3,3'-dichlorobenzidine.
Advanced Applications and Performance Research of C.i. Pigment Orange 34
Pigment Dispersion and Formulation Science
The performance of C.I. Pigment Orange 34 is critically dependent on its dispersion and interaction with other components within a formulation. In industries such as inks and coatings, achieving a stable and uniform dispersion is essential for developing optimal color and physical properties. atamanchemicals.comyhpigment.com
Optimization in Multi-Component Ink Formulations
This compound is widely used in printing inks, particularly for packaging applications. yhpigment.comsypigment.com Its effectiveness in complex ink systems, which include resins, solvents, and various additives, hinges on careful formulation. Research indicates that surface treatment of the pigment is a key factor in achieving excellent dispersion characteristics in both water-based and solvent-based ink systems. atamanchemicals.com The goal is to produce inks with desirable properties such as low viscosity and good flow, which are crucial for high-speed printing processes. ranbarr.comyhpigment.com Transparent grades of the pigment are often preferred for printing inks to achieve clean shades and high color strength. origochem.com However, the pigment may exhibit a tendency to crystallize in some ink formulations, which can affect the final print quality. slideshare.net
Formulation optimization also addresses the pigment's inherent fastness properties. While it has good resistance to many chemicals, its performance can be tailored for specific applications like offset, flexographic, and gravure printing systems. atamanchemicals.com
Role of Pigment Concentration, Resin Type, and Additives on Formulation Performance
The interplay between pigment concentration, the type of resin or binder, and the inclusion of additives dictates the final performance of a formulation containing this compound.
Pigment Concentration: The concentration of the pigment directly affects color strength, opacity, and viscosity. In coatings, higher pigment levels are used in high-hiding-power formulations, which are designed to have excellent fluidity. sypigment.com In plastics like plasticized PVC, concentrations above 0.1% are needed to achieve good lightfastness and prevent blooming, a phenomenon where the pigment migrates to the surface. slideshare.net
Resin Type: The compatibility of this compound with a wide range of resins and binders enhances its versatility. atamanchemicals.com The choice of resin influences adhesion, gloss, durability, and dispersion stability. The pigment performs well in polyolefins, PVC, and various resins used in water-based and solvent-based inks. atamanchemicals.comsypigment.com
| Formulation Component | Influence on Performance | Typical Applications |
| Pigment Concentration | Affects color strength, opacity, viscosity, and lightfastness. | High-opacity coatings, printing inks, and plastic coloration. sypigment.comslideshare.net |
| Resin/Binder Type | Determines compatibility, adhesion, gloss, and dispersion stability. | Polyolefins, PVC, and various ink and paint systems. atamanchemicals.comsypigment.com |
| Additives (Dispersants) | Improves dispersion stability, prevents agglomeration, and enhances gloss. | Water-based and solvent-based inks and coatings. atamanchemicals.com |
Optical Properties and Color Science
The distinct color and performance of this compound are governed by its physical and chemical properties, specifically its particle size and molecular structure.
Influence of Particle Size on Color Strength, Hiding Power, and Transparency
The particle size of this compound is a critical parameter that is engineered to produce different grades with distinct optical properties. There is an inverse relationship between hiding power (opacity) and color strength/transparency.
Opaque Grades: Larger pigment particles are used to create opaque versions. Research has shown that an optimal particle size of approximately 0.25 µm provides maximum hiding power. sdc.org.uk These opaque grades, which have a lower specific surface area (around 15 m²/g), are often used in coatings for agricultural machinery and construction as a replacement for inorganic molybdate (B1676688) red pigments. sypigment.comslideshare.net
Transparent Grades: Finer particles result in higher transparency and color strength. origochem.com Transparent versions of the pigment have a much larger specific surface area (up to 75 m²/g) and are preferred for printing inks where clarity and high tinctorial strength are required. slideshare.net Some commercial grades have an average particle size as small as 0.09 µm (90 nanometers). yhpigment.com
This ability to modify particle size allows for the production of tailored pigments, from highly opaque types for industrial paints to highly transparent types for packaging inks. origochem.compigments.com
| Pigment Grade | Average Particle Size | Specific Surface Area | Primary Optical Property | Typical Application |
| Opaque | ~0.25 µm sdc.org.uk | Low (~15 m²/g) slideshare.net | High Hiding Power sdc.org.uk | Industrial and Architectural Coatings sypigment.com |
| Transparent | ~0.09 µm yhpigment.com | High (~75 m²/g) slideshare.net | High Color Strength/Transparency origochem.com | Printing Inks origochem.com |
Spectral Analysis and Reflection Characteristics
The color of this compound is a direct result of its interaction with light. Spectral analysis shows that the pigment has a maximum absorption of visible light in the range of approximately 470-500 nm. atamanchemicals.com This corresponds to the blue-green region of the visible spectrum. Because the pigment absorbs these wavelengths, it reflects the remaining wavelengths, primarily in the orange and red parts of the spectrum. The reflectance curve is characterized by a sharp dip in the blue region, which is responsible for its intense and vibrant orange appearance. atamanchemicals.com Spectroscopic methods such as Fourier-transform infrared (FTIR) and Raman spectroscopy are used to identify and characterize the pigment. irug.orgirug.org
Correlation of Pigment Structure with Hue and Saturation
This compound is chemically classified as a disazo pyrazolone (B3327878) pigment. ranbarr.comirug.org Its molecular structure is the fundamental determinant of its color. The structure is derived from the diazotization of 3,3'-dichlorobenzidine (B165656), which is then coupled with two molecules of a pyrazolone derivative. wikipedia.orgdyestuffintermediates.com
The key to its color is the extensive network of conjugated double bonds (alternating single and double bonds) that includes the two azo groups (–N=N–) and the aromatic rings. This entire system acts as a chromophore, the part of the molecule responsible for absorbing visible light. The specific arrangement of the dichlorobenzidine (B72168) core coupled with the pyrazolone groups dictates the energy levels of the electrons in the molecule. This, in turn, determines the precise wavelengths of light that are absorbed, resulting in the pigment's characteristic bright, reddish-orange hue and high color saturation. atamanchemicals.com
Material Compatibility and Durability Studies
This compound is a disazo pyrazolone pigment valued for its bright, reddish-orange hue and cost-effectiveness. sypigment.com Its performance and longevity are highly dependent on its interaction with the surrounding medium and environmental stressors. Extensive research has been conducted to characterize its compatibility with various materials and its durability under different conditions.
Interaction with Polymer Matrices and Additives in Plastics and Coatings
This compound is widely used for the coloration of various polymer matrices, including plastics and coatings. finelandchem.com Its compatibility and interaction with these systems are critical to achieving desired aesthetic and functional properties. The pigment is suitable for applications in soft Polyvinyl Chloride (PVC) and polyolefins. sypigment.comzeyachem.net
The dispersion of Pigment Orange 34 within a polymer or resin matrix is a key factor influencing its performance. atamanchemicals.com Proper dispersion ensures uniform color, high color strength, and optimal transparency or opacity, depending on the grade. finelandchem.comzeyachem.net Some grades are specifically modified to have a particle size that yields high opacity and improved flow properties. pigments.com The pigment generally maintains good dispersion stability in these matrices. atamanchemicals.com
However, the thermal stability of this compound is a significant consideration in polymer processing. It has a moderate heat resistance, with decomposition potentially occurring at temperatures exceeding 200°C when incorporated into polymers. pigments.comyhpigment.comranbarr.com This thermal degradation can lead to the release of 3,3’-dichlorobenzidine (DCB), a primary aromatic amine, which is a concern in high-temperature applications. pigments.comwikipedia.org Its heat stability is rated at 180°C in some systems, while it can be stable up to 260°C in High-Density Polyethylene (HDPE) for short durations. pigments.comepsilonpigments.comcloudchemicals.com The interaction with certain additives, such as C.I. Pigment Black 7, can also lead to the release of aromatic amines under standard conditions in applications like textile printing. additivesforpolymer.com
Assessment of Lightfastness and Weatherfastness in Applied Systems
The durability of this compound against light and weather is a crucial performance characteristic, particularly for outdoor applications. Its lightfastness, typically rated on the Blue Wool Scale from 1 (poor) to 8 (excellent), is generally considered moderate to good. finelandchem.commfa.org
In various applications like packaging inks and coatings, the lightfastness is often cited as being in the range of 5 to 6. sypigment.comzeyachem.netunion-pigment.com For masstone (full shade) applications, the lightfastness can reach a rating of 6-7, while in tints (when mixed with white), it is slightly lower at 5-6. pigments.com This reduction in lightfastness in tints is a common characteristic for organic pigments.
Weatherfastness, which assesses the pigment's resistance to the combined effects of sunlight, moisture, and temperature, is also a key parameter. In coatings, Pigment Orange 34 demonstrates good light and weather fastness. sypigment.comzeyachem.net Specific ratings for weatherfastness on a scale of 1 (poor) to 5 (excellent) are around 4-5. zeyachem.net This makes it a viable, cost-effective replacement for molybdenum red in applications such as agricultural machinery and construction coatings. sypigment.comzeyachem.net
Table 1: Fastness Properties of this compound
| Property | Rating Scale | Masstone | Tint (1:10) | Application System |
|---|---|---|---|---|
| Lightfastness | 1-8 | 6-7 pigments.com | 5-6 pigments.com | Coatings, Inks sypigment.comzeyachem.net |
| Weatherfastness | 1-5 | 4-5 zeyachem.net | - | Coatings zeyachem.net |
| Heat Resistance | °C | 180-200°C ranbarr.comepsilonpigments.com | - | PVC, Polyolefins sypigment.com |
Resistance to Recrystallization in Various Media
The stability of a pigment's crystalline form is essential for maintaining its color properties over time. Recrystallization, a process where pigment particles change in size or crystal structure, can lead to color shifts, loss of strength, and reduced performance. This phenomenon is often influenced by the pigment's solubility and resistance to various solvents.
This compound is known for its low solubility in water and many common solvents, which contributes to its resistance to recrystallization. dyestuffintermediates.com Its resistance to chemicals like ethanol (B145695), acids, and alkalis is generally rated as good to excellent. pigments.comranbarr.comdyestuffintermediates.com However, its performance in other organic solvents varies. For instance, its resistance to xylene is considered poor, which indicates a higher risk of recrystallization or bleeding in systems containing such solvents. dyestuffintermediates.com The pigment's crystal structure is a critical determinant of its performance, and maintaining its stability is key to its application.
Table 2: Chemical and Solvent Resistance of this compound
| Medium | Resistance Rating (Scale 1-5) |
|---|---|
| Water | 5 pigments.com |
| Acid | 5 pigments.com |
| Alkali | 5 pigments.com |
| Ethanol | 5 pigments.com |
| Ethyl Acetate | 5 pigments.com |
| Mineral Spirits | 4-5 pigments.com |
| Xylene | 4 pigments.com |
| MEK (Methyl Ethyl Ketone) | 3-4 pigments.com |
Novel Chemical Activities and Interactions
Beyond its primary function as a colorant, research has explored other chemical activities of this compound, revealing its potential in more advanced applications.
Investigation as a Hydroxyl Radical Scavenger and Cross-Linking Agent
Studies have identified this compound as a potential hydroxyl radical scavenger. biosynth.com Hydroxyl radicals are highly reactive oxygen species that can cause significant degradation in materials. The ability to scavenge these radicals suggests that the pigment could play a protective role in the matrix it is embedded in, potentially enhancing the durability of the final product beyond just providing color.
Furthermore, this compound has been described as a cross-linking agent. biosynth.com In polymer chemistry, cross-linking agents form bridges between polymer chains, creating a more robust and stable network structure. This property could be leveraged to modify and improve the mechanical properties of materials. The molecule contains both hydroxyl and carboxylic acid groups, which can react with various substances. biosynth.com When mixed with other agents, the bound form of the pigment can become reactive. biosynth.com
Study of Inhibitory Effects on Chemical Reactions (e.g., Formaldehyde (B43269) with Protein)
Research has also indicated that this compound may have an inhibitory effect on certain chemical reactions, such as the reaction between formaldehyde and protein. biosynth.com The reactions of formaldehyde with proteins are complex and can lead to the formation of methylene (B1212753) bridges, modifying the protein's structure and properties. scispace.com An agent that can inhibit or control this reaction could be valuable in various industrial and biological contexts where such interactions are undesirable. This inhibitory capability points to a potential application of the pigment as a functional additive rather than just a colorant. biosynth.com
Regulatory Science and Safety Implications of C.i. Pigment Orange 34
Regulatory Classification and Compliance Assessments
C.I. Pigment Orange 34 is subject to various regulatory assessments globally, which determine its classification and handling requirements. According to Regulation (EC) No 1272/2008 (CLP), the substance does not meet the criteria for classification as hazardous. chemos.de Specifically, it is not classified as acutely toxic, corrosive or irritant to the skin, seriously damaging to the eye or eye irritant, a respiratory or skin sensitiser, germ cell mutagenic, carcinogenic, or as a reproductive toxicant. chemos.de Furthermore, assessments indicate that it is not a PBT (Persistent, Bioaccumulative and Toxic) or vPvB (very Persistent and very Bioaccumulative) substance. chemos.de
In Australia, the National Industrial Chemicals Notification and Assessment Scheme (NICNAS) has also assessed diarylide pigments, which are structurally related to this compound. industrialchemicals.gov.au These assessments often focus on the potential for the release of aromatic amines.
| Parameter | Finding | Reference |
|---|---|---|
| GHS Classification (ECHA) | Generally not classified as hazardous, though some notifications may vary. | nih.gov |
| CLP Regulation (EC) No 1272/2008 | Does not meet criteria for classification as hazardous. | chemos.de |
| Carcinogenicity | Not classified as carcinogenic, but can release the carcinogen 3,3'-dichlorobenzidine (B165656) under specific conditions. | chemos.deadditivesforpolymer.com |
| PBT/vPvB Assessment | Not considered to be a PBT or vPvB substance. | chemos.de |
| Acute Toxicity (Oral, Dermal, Inhalation) | Virtually nontoxic after single exposure. | additivesforpolymer.com |
| Skin/Eye Irritation | Not irritating to eyes and skin. | additivesforpolymer.com |
Risk Management Strategies and Control Measures
Effective risk management for this compound focuses on minimizing exposure during handling and preventing environmental release. Key strategies involve a combination of engineering controls, administrative controls, and personal protective equipment (PPE).
Engineering controls are the primary line of defense and include using local exhaust ventilation to control dust and ensuring that containers are kept tightly closed in a dry, well-ventilated place. chemos.deatamanchemicals.com It is also recommended to ground and bond containers and receiving equipment to prevent static discharge, as fine dust can pose a dust explosion hazard. chemos.de
Administrative controls involve implementing safe work practices, such as washing hands after use and prohibiting eating, drinking, and smoking in work areas. chemos.de Proper labeling of containers and providing safety data sheets to all personnel handling the substance are also crucial. atamanchemicals.com
Personal protective equipment (PPE) is essential when engineering controls are not sufficient to eliminate exposure. This includes NIOSH-certified respirators for inhalation protection, chemical-resistant gloves, and tightly fitting safety goggles or face shields. additivesforpolymer.comatamanchemicals.com
| Control Measure | Specific Recommendation | Reference |
|---|---|---|
| Engineering Controls | Use local and general ventilation. Ground/bond container and receiving equipment. | chemos.de |
| Administrative Controls | Wash hands after use. Prohibit eating, drinking, and smoking in work areas. | chemos.de |
| Personal Protective Equipment (PPE) | NIOSH-certified respirator, chemical-resistant gloves, safety goggles/face shield. | additivesforpolymer.comatamanchemicals.com |
| Storage | Keep container tightly closed in a dry and well-ventilated place. Avoid sources of ignition. | additivesforpolymer.comatamanchemicals.com |
| Spill Management | Soak up with inert absorbent material and dispose of as hazardous waste. | atamanchemicals.com |
Occupational Safety Research and Exposure Assessment
Occupational safety for this compound centers on preventing inhalation of dust and skin contact. While no specific occupational exposure limits have been established for this compound, general principles of industrial hygiene should be applied. additivesforpolymer.com The primary routes of occupational exposure are inhalation of dust particles and dermal contact. pigments.com
Research into the safety of diarylide pigments often highlights the potential for the release of 3,3'-dichlorobenzidine, particularly under conditions of thermal decomposition. additivesforpolymer.com Therefore, avoiding high temperatures and ensuring adequate ventilation during processing are critical.
Exposure assessments should consider the potential for dust generation in various handling scenarios. In situations where dust cannot be controlled at the source, a comprehensive respiratory protection program should be implemented. additivesforpolymer.com This includes the use of appropriate respirators and fit-testing to ensure their effectiveness. Regular skin assessments and good personal hygiene practices, such as washing hands before breaks and at the end of the workday, are also important to minimize dermal exposure. atamanchemicals.com
| Parameter | Information/Recommendation | Reference |
|---|---|---|
| Occupational Exposure Limits | None established. | additivesforpolymer.com |
| Primary Routes of Exposure | Inhalation (dust), Dermal contact. | pigments.com |
| Respiratory Protection | Wear a NIOSH-certified (or equivalent) particulate respirator where dust is generated. | additivesforpolymer.com |
| Hand Protection | Chemical resistant protective gloves. | |
| Eye Protection | Safety glasses with side-shields or face shield if splashing is a hazard. | |
| Hygiene Practices | Handle in accordance with good industrial hygiene and safety practice. Wash hands before breaks and at the end of the workday. |
Methodologies for Environmental Impact Assessment and Monitoring
The environmental impact of this compound is largely influenced by its low water solubility. sypigment.com This property means that it is expected to be strongly associated with soil and sediment if released into the environment. industrialchemicals.gov.au Due to its insolubility, it can be substantially removed from water through mechanical means in wastewater treatment plants. sypigment.com
Methodologies for assessing the environmental impact should focus on preventing its release into aquatic systems. It is advised not to let the product enter drains and to avoid its discharge into the environment without proper control. atamanchemicals.comsolarimpex.com In case of a spill, containment is crucial to prevent it from entering surface waters or groundwater. chemos.de
While specific environmental monitoring protocols for this compound are not widely documented in the provided search results, general methods for monitoring organic pigments in wastewater and sediment can be applied. These would typically involve sampling followed by analytical techniques such as chromatography to detect and quantify the presence of the pigment. The potential for the pigment to increase the AOX (Adsorbable Organic Halogens) value in water treatment plant overflow is a factor to consider in its environmental assessment. additivesforpolymer.com
| Parameter | Finding/Recommendation | Reference |
|---|---|---|
| Water Solubility | Insoluble in water. | sypigment.com |
| Environmental Fate | Expected to strongly sorb to soil and sediment. Can be mechanically removed in wastewater treatment. | industrialchemicals.gov.ausypigment.com |
| Environmental Precautions | Do not let product enter drains. Avoid discharge into the environment without control. | atamanchemicals.comsolarimpex.com |
| Spill Response | Contain spills to prevent entry into water systems. | chemos.de |
| Ecotoxicity | Discharge into the environment must be avoided. | atamanchemicals.com |
Historical Context and Emerging Research Directions for C.i. Pigment Orange 34
Historical Evolution of Synthesis and Application Technologies
The synthesis of C.I. Pigment Orange 34, a disazopyrazolone pigment, is a multi-step process rooted in azo chemistry. ranbarr.com The fundamental procedure involves the diazotization of 3,3'-dichlorobenzidine (B165656) dihydrochloride, which is then coupled with a pyrazolone (B3327878) derivative, specifically 3-methyl-1-(4'-methylphenyl)-5-pyrazolone, under alkaline conditions. zeyachem.net This reaction yields the diarylide pigment, which is subsequently filtered, washed, and dried. zeyachem.net
Historically, the evolution of synthesis has focused on optimizing reaction conditions to control particle size and distribution, which are critical determinants of the pigment's final properties such as opacity, transparency, and dispersibility. pigments.comgoogle.com For instance, different surface treatments and modifications during or after synthesis have been developed to enhance its performance in various application media. google.com These treatments can improve dispersion in both aqueous and solvent-based systems, a key factor for its use in printing inks and coatings. atamanchemicals.com
The application of this compound is extensive. It is a workhorse pigment in the packaging and printing ink industries, valued for its strong color strength and good fastness properties. precisechem.comsypigment.com It is also widely used in the plastics industry to color materials like PVC, polyolefins, and EVA. precisechem.comranbarr.com In the coatings sector, it finds use in architectural, industrial, and powder coatings. ranbarr.comepsilonpigments.com While it has some applications in textile printing, its use in this area is more limited. atamanchemicals.comsypigment.com Over the years, different grades of the pigment have been developed, offering a range from high opacity to high transparency to cater to specific application requirements. zeyachem.netgoogle.com
Theoretical Modeling of Pigment Performance (e.g., Mie Theory for Optical Properties)
The optical properties of pigments like this compound are crucial for their performance and can be understood and predicted through theoretical models. Mie theory is a fundamental framework used to describe the scattering and absorption of light by spherical particles. youtube.commicrotrac.commalvernpanalytical.com This theory is particularly relevant for pigments, as their coloration arises from the selective absorption and scattering of visible light. youtube.com
Mie theory considers factors such as particle size, the refractive indices of the pigment and the surrounding medium, and the wavelength of light to calculate the scattering and absorption cross-sections. microtrac.comresearchgate.net For a white pigment, the goal is to maximize scattering across the visible spectrum, while for a colored pigment like Orange 34, the aim is a specific absorption and scattering profile that results in the desired hue. youtube.com
By applying Mie theory, researchers and manufacturers can model how changes in particle size will affect the final color and opacity of a product containing this compound. youtube.com For instance, smaller particles tend to scatter light more effectively, which can lead to higher opacity. youtube.com This predictive capability is invaluable for optimizing pigment manufacturing processes and for formulating products with specific coloristic properties. The theory helps in understanding the relationship between the fundamental physical characteristics of the pigment particles and the macroscopic optical properties of the final material, such as a paint film or a colored plastic. researchgate.net
Unexplored Toxicological Mechanisms
While diarylide pigments like this compound are generally considered to have low acute toxicity due to their very low solubility, which limits their bioavailability, there are areas of their toxicological profile that warrant further investigation. publications.gc.caoecd.orgwikipedia.org A significant concern revolves around the potential for these pigments to degrade under certain conditions, such as high temperatures (above 200°C), and release constituent aromatic amines. pigments.comwikipedia.org
In the case of this compound, the precursor 3,3'-dichlorobenzidine is a known animal carcinogen and is listed on the U.S. EPA's Toxics Release Inventory. wikipedia.org Therefore, a critical area for future research is to fully understand the conditions under which the azo linkages in the pigment molecule can be cleaved to release this hazardous substance. This includes investigating the effects of metabolic processes, environmental degradation, and processing conditions in applications like high-temperature plastics extrusion.
Furthermore, while current data suggests low toxicity to aquatic organisms due to low bioavailability, the long-term effects of the pigment and its potential degradation products on various organisms and ecosystems are not fully understood. publications.gc.caoecd.org Research into the potential for bioaccumulation of any degradation products and the subtle, long-term toxicological effects on different species would provide a more complete picture of the pigment's environmental and health impact. The potential for genotoxicity and carcinogenicity of the parent pigment and its metabolites also requires more in-depth investigation.
Advanced Characterization of Environmental Fate and Degradation Products
The environmental fate of this compound is largely governed by its physical and chemical properties, most notably its very low water solubility. publications.gc.cawikipedia.org This characteristic means that when released into the environment, it is expected to partition primarily to soil and sediment. publications.gc.caoecd.org
Current understanding suggests that diarylide pigments are generally persistent in the environment and are not readily biodegradable under aerobic conditions. publications.gc.caoecd.org However, there is a significant knowledge gap regarding their behavior in anoxic environments, such as deep sediments. publications.gc.ca Under anaerobic conditions, some azo dyes are known to undergo reductive cleavage of the azo bond, which could lead to the formation of aromatic amines. publications.gc.ca Therefore, a key research direction is to investigate the biodegradation of this compound under anaerobic conditions to determine if and at what rate such degradation occurs and to identify the resulting degradation products.
Advanced analytical techniques are needed to trace the fate of the pigment and its potential degradation products in various environmental compartments. This includes developing sensitive methods to detect low concentrations of the pigment and its metabolites in soil, water, and sediment. Furthermore, understanding the photochemical degradation of the pigment upon exposure to sunlight is another important area of research. oecd.org Identifying the products of photodegradation is crucial for a complete environmental risk assessment. nih.gov
Development of Sustainable Synthesis and Application Technologies
In line with the principles of green chemistry, there is a growing impetus to develop more sustainable methods for the synthesis and application of pigments like this compound. sustainability-directory.comdyespigments.netpcimag.com The current synthesis involves multi-step chemical processes that may use hazardous materials and generate waste. atamanchemicals.com
Future research in sustainable synthesis could focus on several key areas:
Alternative Raw Materials: Exploring the use of bio-based or renewable feedstocks to replace petroleum-derived precursors. sustainability-directory.com
Greener Solvents: Investigating the use of water or other environmentally benign solvents to replace traditional organic solvents in the reaction and dispersion processes. dyespigments.net
Catalytic Processes: Developing more efficient catalytic systems to improve reaction yields and reduce energy consumption.
Waste Reduction: Designing processes that minimize the formation of by-products and allow for easier purification of the final pigment, thereby reducing waste streams. sustainability-directory.com
From an application perspective, sustainability can be enhanced by developing pigment preparations that are more easily dispersed, reducing the energy required for milling and incorporation into final products. ranbarr.com Furthermore, creating more durable and weather-resistant forms of the pigment can extend the service life of coatings and plastics, reducing the need for replacement and a "minimal lifecycle impact". ranbarr.comdyespigments.net The development of pigments that are designed for easier recycling or safe degradation at the end of a product's life is another important long-term goal for the industry. dyespigments.net
Q & A
Q. How can researchers investigate the pigment’s role in multi-component ink formulations to enhance optical properties?
- Methodological Answer : Design a factorial experiment varying pigment concentration, resin type, and additives. Measure gloss (60° angle) and color strength (Kubelka-Munk theory) to optimize formulations. Validate with accelerated weathering tests .
Data Analysis & Interpretation
Q. What statistical methods are appropriate for analyzing variability in pigment batch synthesis?
Q. How should researchers address conflicting literature reports on the pigment’s solvent resistance?
- Methodological Answer : Replicate studies using identical solvents (e.g., ASTM-defined grades) and test conditions. Perform meta-analysis to identify confounding variables (e.g., particle size distribution) .
Experimental Design & Validation
Q. What validation protocols ensure the accuracy of ecotoxicity data for regulatory submissions?
Q. How can researchers design a study to evaluate the pigment’s compatibility with bio-based binders?
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
